N-[2-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide
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Overview
Description
N-[2-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound features a trifluoromethyl group and a piperazine moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of 2-(4-methylpiperazin-1-yl)aniline. This can be achieved by reacting 4-methylpiperazine with 2-chloroaniline under suitable conditions.
Coupling Reaction: The intermediate is then coupled with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch reactions. The process includes:
Bulk Preparation of Intermediates: Large quantities of 2-(4-methylpiperazin-1-yl)aniline and 3-(trifluoromethyl)benzoyl chloride are prepared.
Automated Coupling Reactions: Automated reactors are used to carry out the coupling reactions under controlled conditions to ensure consistency and efficiency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often resulting in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Amine derivatives with reduced functional groups.
Substitution: New compounds with substituted trifluoromethyl groups.
Scientific Research Applications
N-[2-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a lead compound for designing kinase inhibitors.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it useful in cancer research.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide
- N-[2-(4-ethylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide
- N-[2-(4-methylpiperazin-1-yl)phenyl]-4-(trifluoromethyl)benzamide
Uniqueness
N-[2-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound in drug design.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O/c1-24-9-11-25(12-10-24)17-8-3-2-7-16(17)23-18(26)14-5-4-6-15(13-14)19(20,21)22/h2-8,13H,9-12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXUXCDAFCGFNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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